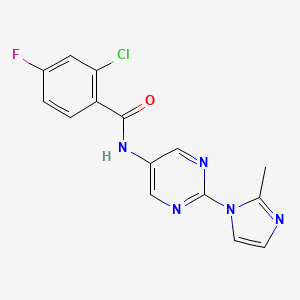

![molecular formula C14H15NO4S2 B2408994 Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate CAS No. 1984073-15-5](/img/structure/B2408994.png)

Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

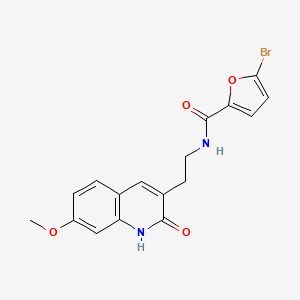

Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate is a sulfonamide compound . It is synthesized through an indirect method that avoids product contamination and eliminates the need for purification . The compound is characterized by X-ray crystallographic analysis and various spectroscopic techniques.

Synthesis Analysis

The synthesis involves the reaction of 4-nitrobenzenesulphonylchloride with L-tryptophan precursors . The slow evaporation method yields single crystals of the compound from a methanolic solution .

Molecular Structure Analysis

The compound crystallizes in the monoclinic crystal system and belongs to the P2 1 space group . The X-ray crystallographic analysis confirms its structure. Notably, the sulfonamide N-H NMR signal at 8.07–8.09 ppm and S-N stretching vibration at 931 cm⁻¹ indicate the formation of the target compound .

Chemical Reactions Analysis

While specific chemical reactions involving this compound are not explicitly mentioned in the available literature, it serves as a valuable research chemical for the preparation and synthesis of analogs and derivatives .

科学的研究の応用

- Biochem/Physiol Actions : MSAB targets β-catenin, a key player in the Wnt signaling pathway. It interacts directly with the C-terminal region of β-catenin, leading to ubiquitination and proteasomal degradation. In vitro studies demonstrate that MSAB selectively inhibits Wnt-dependent cancer cell proliferation, making it a potential therapeutic agent against Wnt-driven cancers .

- In Vivo Efficacy : Daily intraperitoneal injection of MSAB suppresses tumor growth in xenograft models with Wnt-dependent tumors, while showing limited efficacy against Wnt-independent tumors .

- Although not widely explored, MSAB derivatives could be investigated for antibacterial properties. Similar compounds have been synthesized and screened for their antibacterial activity, making this an interesting avenue for further research .

- While not directly studied for anti-HIV effects, related indole derivatives have shown promise against HIV replication. Researchers could explore MSAB analogs for potential anti-HIV activity .

Wnt Signaling Pathway Modulation

Antibacterial Activity

Anti-HIV Activity

作用機序

Target of Action

The primary target of Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate (MSAB) is β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription .

Mode of Action

MSAB interacts directly with β-catenin, specifically within the C-terminal two-thirds of the Armadillo repeat region . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin . The effective concentration for this action ranges from 1.25 to 5 μM in certain cell cultures .

Biochemical Pathways

The degradation of β-catenin by MSAB affects the Wnt/β-catenin signaling pathway . This pathway is essential for cell proliferation and differentiation. By degrading β-catenin, MSAB downregulates Wnt/β-catenin target genes , thereby inhibiting the pathway and affecting downstream cellular processes.

Pharmacokinetics

It’s known that the compound is soluble in organic solvents such as toluene, acetonitrile, and ethanol This suggests that MSAB may have good absorption and distribution characteristics

Result of Action

The inhibition of the Wnt/β-catenin signaling pathway by MSAB leads to a decrease in the proliferation of Wnt-dependent cancer cells . This makes MSAB a potential therapeutic agent for treating cancers that are driven by aberrant Wnt signaling.

Action Environment

Environmental factors can influence the action, efficacy, and stability of MSAB. For instance, the compound’s stability may be affected by light, temperature, and pH . Therefore, it’s recommended to store MSAB in a dark place at room temperature The compound’s efficacy may also be influenced by the presence of other substances in the environment, such as binding proteins or enzymes that could potentially interact with MSAB

特性

IUPAC Name |

methyl 3-[methyl-(4-methylphenyl)sulfonylamino]thiophene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO4S2/c1-10-4-6-11(7-5-10)21(17,18)15(2)12-8-9-20-13(12)14(16)19-3/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJSVGMWDFPHPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(SC=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Fluorophenyl)-pyridin-2-ylmethyl]prop-2-enamide](/img/structure/B2408914.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B2408915.png)

![6,7-Dimethyl-2-(2-morpholinoethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2408917.png)

![4-cyano-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2408919.png)

![3-[[3-(2-Cyclopropylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2408924.png)

![tert-Butyl 7',8'-dihydro-5'H-spiro[azetidine-3,6'-[1,2,4]triazolo[4,3-a]pyridine]-1-carboxylate](/img/structure/B2408927.png)

![N-(4-methoxybenzyl)-N-(4-methoxyphenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2408928.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2408934.png)